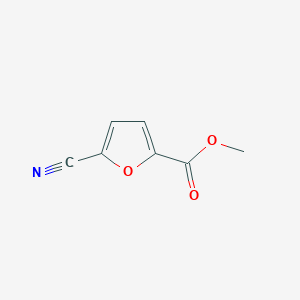
Methyl 5-cyanofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-cyanofuran-2-carboxylate” is an organic compound. It has the empirical formula C7H5NO3 . The compound is related to furan compounds, which are known for their wide applications in various fields .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its melting point is between 154-158 °C . The molecular weight of the compound is 227.22 .
Aplicaciones Científicas De Investigación
Synthesis of Spirolactones
Methyl 5-cyanofuran-2-carboxylate derivatives have been used in the synthesis of spirolactones through 1,3-dipolar cycloadditions. For instance, methyl (S)-5-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate was treated with potassium cyanide to produce spirolactones with a notable diastereomeric excess, demonstrating its utility in producing chiral compounds (Pirc et al., 2002).
Biological Activity Studies
The biological activities of Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives were studied, showing potential in cytotoxicity against various cancer cell lines and bacteria. One of the derivatives showed significant potency against the HeLa cell line, highlighting the potential of these compounds in biomedical research (Phutdhawong et al., 2019).
Regioselective Synthesis
This compound derivatives have been utilized in the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans, demonstrating their utility in creating complex organic structures with high regioselectivity (Huynh et al., 2014).
Catalytic Applications
In the field of catalysis, these derivatives have been used as alternative reagents in palladium-catalysed direct arylation of heteroaromatics. This approach prevents the formation of dimers or oligomers and yields high-quality biheteroaryls, showing the efficiency and versatility of these compounds in catalytic reactions (Fu et al., 2012).
Mecanismo De Acción
Target of Action
Methyl 5-cyanofuran-2-carboxylate (MFC) is a complex compound with a diverse range of targets. It’s known that furan derivatives exhibit antibacterial activity against a large number of gram-positive and gram-negative bacteria .
Mode of Action
It’s suggested that mfc exhibits bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage . This interaction with the bacterial cell wall and membrane disrupts the normal functioning of the bacteria, leading to their death.
Biochemical Pathways
Given its bacteriolytic effects, it can be inferred that mfc disrupts essential biochemical pathways in bacteria, such as cell wall synthesis and membrane integrity, leading to bacterial cell death .
Result of Action
MFC has been shown to have high antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria . It causes damage to the bacterial cell wall and membrane, leading to bacterial cell death .
Análisis Bioquímico
Cellular Effects
Some furan derivatives have been shown to cause cell wall and membrane damage
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Many furan derivatives are involved in various metabolic pathways
Propiedades
IUPAC Name |
methyl 5-cyanofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBJXNGNGVOCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

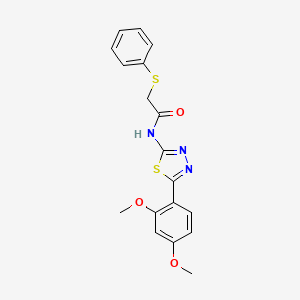
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2426446.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2426448.png)

![7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2426452.png)
![N-[1-[(4-Fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426454.png)
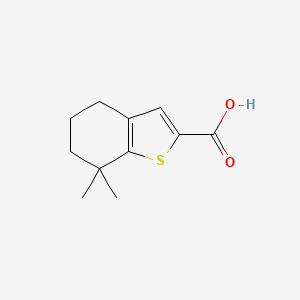
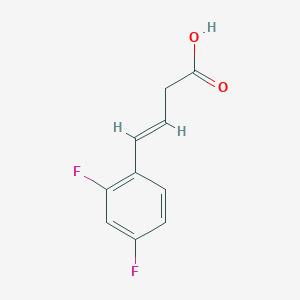
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2426462.png)
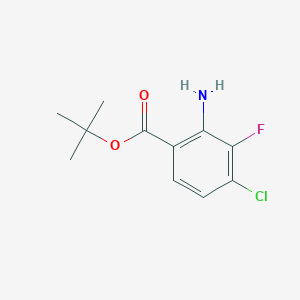


![6-Methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2426467.png)